molecular formula C18H26FN3O2 B5658778 N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide

Cat. No. B5658778
M. Wt: 335.4 g/mol
InChI Key: SIWKPGZGVPDMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as FPPP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in scientific research due to its potential as a psychoactive substance. FPPP has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is not fully understood. It is believed to act on the central nervous system by affecting the levels of neurotransmitters, such as dopamine, serotonin, and norepinephrine. N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been shown to increase the release and inhibit the reuptake of these neurotransmitters, leading to its psychoactive effects.
Biochemical and Physiological Effects:
N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in animal models. N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has also been shown to increase locomotor activity and induce stereotypic behaviors, such as head twitching and hyperactivity.

Advantages and Limitations for Lab Experiments

N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has advantages and limitations in lab experiments. Its advantages include its ability to induce specific behaviors and its potential use in studying various mental health disorders. Its limitations include its potential for abuse and lack of clinical trials, which limit its use in human studies.

Future Directions

There are several future directions for research on N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide. One direction is to further study its mechanism of action and how it affects neurotransmitter levels in the brain. Another direction is to study its potential use in treating various mental health disorders, such as depression and anxiety. Additionally, further research is needed to determine the safety and efficacy of N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide for human use.

Synthesis Methods

The synthesis of N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide involves the reaction of 1,3-piperidine dicarboxylic acid with N,N-dimethyl-1,3-propanediamine and 2-fluorophenylpropanol. The reaction is carried out under specific conditions, which include the use of solvents and catalysts. The resulting product is then purified using various techniques, such as chromatography, to obtain a high yield of pure N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide.

Scientific Research Applications

N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been studied for its potential use as a psychoactive substance. It has been shown to have stimulant and hallucinogenic effects in animal models. N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has also been studied for its potential use in treating various mental health disorders, such as depression and anxiety. However, due to its potential for abuse and lack of clinical trials, N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is not approved for human use.

properties

IUPAC Name

3-N-[3-(2-fluorophenyl)propyl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c1-21(2)18(24)22-12-6-9-15(13-22)17(23)20-11-5-8-14-7-3-4-10-16(14)19/h3-4,7,10,15H,5-6,8-9,11-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWKPGZGVPDMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)NCCCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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